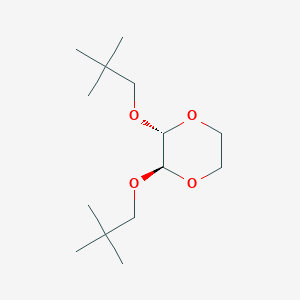
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is a heterocyclic compound containing a sulfur atom in its ring structure It is a derivative of thiopyran and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- can be synthesized through several methods. One common synthetic route involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates obtained from this reaction are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H₂SO₄) .
Industrial Production Methods
Industrial production of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from diisopropyl ether or petroleum ether .
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It serves as a crucial intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is employed in the production of materials such as photosemiconductors and electrochromic materials
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. The sulfur atom in its ring structure plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
84622-33-3 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(3S)-3-methylthian-4-one |
InChI |
InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
RYXJDUOHUJITMN-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CSCCC1=O |
Canonical SMILES |
CC1CSCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


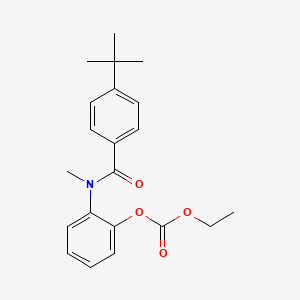
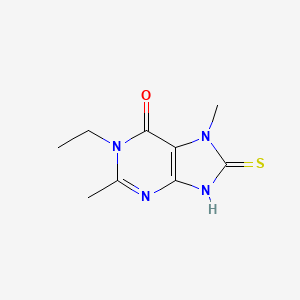

![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
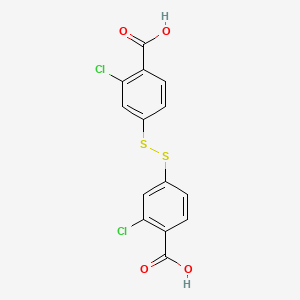
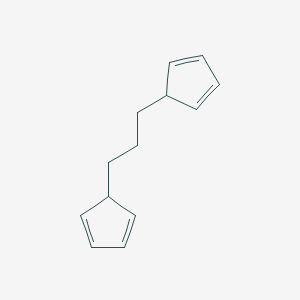

![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
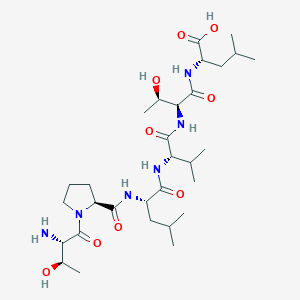
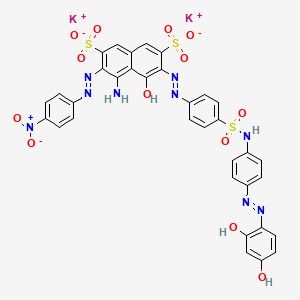
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)

![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
